1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one, also known as HEPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrimidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Applications De Recherche Scientifique
Antioxidant Properties
Pyrimidine derivatives, including those related to 1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one, have been synthesized and evaluated for their antioxidant activities. For instance, novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes demonstrated promising antioxidant activity, outperforming butylated hydroxytoluene in various in vitro assays. The antioxidant capacity was found to be influenced by the alkyl fragment attached to the 2‐(pyrimidin‐2‐yl)ethanol structure, with ethyl and butyl fragments linked to oxygen increasing the activity (Rani et al., 2012).
Anti-bacterial Activity
The anti-bacterial efficacy of pyrimidine derivatives has also been documented. A novel synthesis approach for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines revealed excellent anti-bacterial activity against both gram-positive and gram-negative bacteria, showcasing the potential of these compounds in addressing microbial resistance (Deshmukh et al., 2009).
Anti-inflammatory and Analgesic Activities
Research on pyrimidine derivatives has extended into the evaluation of their anti-inflammatory and analgesic properties. Certain synthesized compounds exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents for treating pain and inflammation (Sondhi et al., 2009).
Aldose Reductase Inhibitors with Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors, showcasing significant inhibitory potency and antioxidant properties. These findings highlight the therapeutic potential of pyrimidine derivatives in managing complications associated with diabetes, such as diabetic retinopathy (La Motta et al., 2007).
Synthesis and Evaluation of Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities against hepatic stellate cells, with some compounds showing superior activity to existing drugs. This research underscores the potential of pyrimidine derivatives in developing treatments for fibrotic diseases (Gu et al., 2020).
Mécanisme D'action
Mode of Action
It is known that many compounds with similar structures interact with their targets by forming covalent bonds, altering the target’s function and leading to downstream effects .
Biochemical Pathways
It is known that many similar compounds can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes
Pharmacokinetics
It was found that CP102 was not metabolized to any considerable extent with 68.4±12.2% of the administered dose recovered unchanged in rat urine . This suggests that 1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one may also have good bioavailability, but further studies are needed to confirm this.
Result of Action
A related compound, 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3311 3,7]decane; bromide (called Y11), was found to significantly and specifically decrease FAK autophosphorylation, inhibit viability and clonogenicity of cancer cells, and decrease tumor growth in vivo
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For example, gut microbiota has been found to be causally linked to pathological scar formation , suggesting that the gut environment could potentially influence the action of 1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-5-4-8-3-1-2-7-6(8)10/h9H,1-5H2,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUUBCVNJIAAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-ethyl)-tetrahydro-pyrimidin-2-one | |
CAS RN |
53386-63-3 |
Source
|
Record name | 1-(2-hydroxyethyl)-1,3-diazinan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.